Zirconium sulfate tetrahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
zirconium(4+);disulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOQZPHAWQDLQW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O12S2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225468 | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless crystals; Soluble in water (525 g/L); [Alfa Aesar MSDS] | |
| Record name | Zirconium(IV) sulfate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18748 | |
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CAS No. |
7446-31-3 | |
| Record name | Zirconium sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM SULFATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8L03QU95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Preparation Methodologies of Zirconium Sulfate Tetrahydrate
Conventional Synthetic Routes and Industrial Production Processes
Conventional methods for producing zirconium sulfate (B86663) tetrahydrate are well-established industrial practices that focus on the chemical decomposition of zirconium-bearing materials and subsequent purification.
Reaction of Zirconium Oxides and Hydroxides with Concentrated Sulfuric Acid
A primary and straightforward method for the synthesis of zirconium sulfate is the direct reaction of zirconium oxide (ZrO₂) or zirconium hydroxide (B78521) with concentrated sulfuric acid. wikipedia.orgnanorh.comcymitquimica.com This process is typically represented by the following chemical equation:
ZrO₂ + 2H₂SO₄ + 3H₂O → Zr(SO₄)₂·4H₂O wikipedia.org
This reaction is a foundational step in many industrial processes where purified zirconium oxides are available as starting materials. nanorh.com The process involves dissolving zirconium oxide in concentrated sulfuric acid, which leads to the formation of zirconium sulfate. nih.gov The tetrahydrate form crystallizes from the aqueous solution under controlled conditions. wikipedia.org
Production from Zirconiferous Materials via Acid Leaching of Dissociated Zircon
A significant industrial route for zirconium sulfate tetrahydrate production begins with zircon sand (ZrSiO₄), the most abundant zirconium mineral. google.com Due to zircon's high stability, it first undergoes a decomposition process, often thermal dissociation or alkaline fusion, to make the zirconium content accessible for chemical attack. zirconiumworld.comup.ac.zazirconiumworld.com
Following dissociation, the material, which contains zirconia and silica (B1680970), is subjected to acid leaching with sulfuric acid. up.ac.zagoogle.com This process selectively dissolves the zirconium component, leaving behind a silica-rich residue. up.ac.za The efficiency of this leaching process can be enhanced by carefully controlling the reaction conditions, such as temperature and acid concentration. google.comgoogle.com A patent describes a process where a low-silica-containing zirconiferous material is leached with sulfuric acid at a concentration of 65% to 95% w/w. google.com The resulting acid leach slurry is then diluted to a sulfuric acid concentration of 45% to 75% w/w, which induces the crystallization of this compound. google.com The solubility of this compound is at a minimum at approximately 65% w/w sulfuric acid, allowing for maximum yield. google.comgoogleapis.com
Below is a table summarizing the key parameters for the acid leaching of dissociated zircon:
| Parameter | Range/Value | Purpose |
| Leaching Acid Concentration | 65% to 95% w/w H₂SO₄ | To produce an acid leach slurry from zirconiferous material. google.com |
| Crystallization Acid Concentration | 45% to 75% w/w H₂SO₄ | To precipitate this compound crystals. google.comgoogleapis.com |
| Optimal Crystallization Concentration | ~65% w/w H₂SO₄ | To achieve minimum solubility and maximum yield of the product. google.comgoogleapis.com |
| Leaching Temperature | 175°C to 250°C | To effectively leach low-silica-containing zirconiferous materials. googleapis.com |
Preparation from Wet Sulfate Crystals for Downstream Processing
Wet crystals of this compound often serve as an intermediate stage for the production of other high-purity zirconium compounds. After crystallization and separation from the acid slurry, the moist product can be redissolved for further purification or chemical conversion. googleapis.comsaimm.co.za For example, the wet cake can be digested in concentrated hydrochloric acid as a precursor step for further purification. tandfonline.com The water-soluble nature of this compound makes it a versatile starting material for producing zirconium chemicals like basic zirconium sulfate (ZBS). saimm.co.za The conversion to other compounds is often achieved by adjusting the pH and reacting the dissolved zirconium sulfate with other chemical agents. up.ac.za
Anion-Exchange Purification Processes for High-Purity Zirconia Precursors
To achieve the high purity required for applications such as in ceramics and electronics, zirconium sulfate solutions undergo purification to remove contaminants like iron, titanium, and hafnium. up.ac.zaresearchgate.net Anion-exchange chromatography is an effective technique for this purpose. up.ac.zatandfonline.comtandfonline.com
In this process, a zirconium-containing solution, often in a chloride or mixed chloride-sulfate medium, is passed through an anion-exchange resin. tandfonline.comtandfonline.com Impurities that form anionic complexes, such as [FeCl₄]⁻ and [UO₂Cl₄]²⁻, are retained by the resin, while the cationic zirconium species pass through in the effluent. up.ac.za The purified effluent is then treated with sulfuric acid to precipitate high-purity this compound. tandfonline.comresearchgate.nettandfonline.com This purified this compound can then be calcined at high temperatures (e.g., 1000°C) to produce high-purity zirconia (ZrO₂). tandfonline.comresearchgate.nettandfonline.com
The following table outlines a typical anion-exchange purification process:
| Step | Description | Reagents/Conditions |
| Leaching | The residue from alkali-fused zircon is leached to bring zirconium into solution. | 6 M HCl - 1 M H₂SO₄ mixture. researchgate.net |
| Ion Exchange | The filtrate is passed through an anion-exchange resin column. | Anion-exchange resin. tandfonline.comtandfonline.com |
| Precipitation | The purified effluent is treated to precipitate this compound. | Sulfuric acid (e.g., 1.57 M). researchgate.net |
| Calcination | The filtered and dried this compound is heated to produce high-purity zirconia. | 1000°C. tandfonline.comresearchgate.nettandfonline.com |
Advanced Synthesis Techniques and Their Influence on Material Characteristics
Research into advanced synthesis methods aims to produce zirconium-based materials with tailored properties, such as high surface area and specific crystalline structures.
Hydrothermal Synthesis Methods for Related Zirconium Species
Hydrothermal synthesis is a technique that utilizes high-temperature and high-pressure aqueous solutions to crystallize materials. While direct hydrothermal synthesis of this compound is not commonly reported, this method is employed to produce related species like zirconium oxide (zirconia) and sulfated zirconia from zirconium-containing precursors. sphinxsai.com
In a typical hydrothermal synthesis of zirconia, a zirconium salt solution (e.g., zirconium oxychloride) is precipitated with a base like ammonium hydroxide. sphinxsai.com The resulting precipitate is then heated in an autoclave under hydrothermal conditions (e.g., 150°C). sphinxsai.com This process can yield zirconia with a high surface area and controlled porosity. sphinxsai.com To produce sulfated zirconia, the hydrothermally synthesized zirconia can be subsequently treated with sulfuric acid. sphinxsai.com The characteristics of the final product, such as crystallinity and surface acidity, are influenced by the parameters of the hydrothermal process. sphinxsai.com
Precipitation, Impregnation, and Thermal Hydrolysis for Material Modification
The modification of materials using zirconium compounds can be achieved through several methods, including precipitation, impregnation, and thermal hydrolysis. These techniques are employed to deposit zirconium species onto a substrate, such as a zeolite, to alter its properties for catalytic applications.
Precipitation involves mixing a support material with a solution containing zirconium sulfate and adjusting the pH to induce the formation of a solid precipitate. kaust.edu.sa For instance, a patented precipitation method involves mixing an ultrastable Y zeolite with water, adjusting the pH to 1.6 with sulfuric acid, adding zirconium sulfate, and then titrating with aqueous ammonia (B1221849) to a pH of 7.2. kaust.edu.sa This change in conditions causes the zirconium compound to precipitate onto the support. acs.org
Impregnation is a simpler method where a porous support is contacted with a solution containing the metal precursor, followed by drying. acs.org This technique is often used to introduce active metals onto a catalyst support. acs.org
Thermal Hydrolysis is a method similar to impregnation but includes a specific heating program. kaust.edu.sa In this process, the starting material is mixed with a precursor solution to form a slurry, which is then subjected to a controlled heating schedule. For example, a slurry can be heated starting at 45°C and increasing by 10°C every twenty minutes until it reaches 85°C, where it is held to precipitate the metals. kaust.edu.sa Studies have shown that thermal hydrolysis can lead to improved catalytic activity compared to precipitation and better selectivity compared to impregnation. kaust.edu.sa
| Method | Description | Key Parameters | Reported Outcome kaust.edu.sa |
|---|---|---|---|
| Precipitation | Inducing solid formation from a solution by altering conditions. acs.org A support material is mixed in a precursor solution, and a precipitating agent (e.g., aqueous ammonia) is added to change the pH. kaust.edu.sa | pH, Temperature, Aging Time. kaust.edu.sa | - |
| Impregnation | A porous support is contacted with a metal precursor solution, followed by drying and calcination. acs.org | Precursor Concentration, Solvent Type, Drying Temperature. | - |
| Thermal Hydrolysis | A slurry of the support and precursor solution is subjected to a controlled heating program to induce precipitation. kaust.edu.sa | Heating Rate, Final Temperature, Time. kaust.edu.sa | Improvement in activity compared to precipitation; better selectivity. |
Role of Precursor Type in Zirconia-Derived Catalyst Preparation
The choice of the initial zirconium compound, or precursor, plays a critical role in determining the final properties of zirconia-derived catalysts. Different precursors can lead to significant variations in the structural, surface, and catalytic characteristics of the material. researchgate.net
For example, in the synthesis of ZrO₂-SiO₂ materials, the use of zirconium (IV) n-propoxide tends to form both cubic and tetragonal zirconia phases. nih.gov In contrast, when zirconium (IV) acetate (B1210297) is used as the precursor, the tetragonal phase (t-ZrO₂) is the first to be detected at lower annealing temperatures. nih.gov Research on sulfated zirconia catalysts has indicated that samples prepared from an alkoxide precursor exhibit superior activity and stability, which is attributed to a beneficial pore structure that can better accommodate coke deposits during reactions. researchgate.net The precursor also affects how zirconium is incorporated into a silica lattice, with zirconium acetylacetonate showing greater incorporation than zirconium n-butoxide. researchgate.net
| Zirconium Precursor | Resulting Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Zirconium-Hydroxide, Zirconium-Nitrate, Zirconium-Alkoxide | Sulfated Zirconia (SZ) | The precursor type influences sulfate incorporation and final surface/catalytic properties. Alkoxide precursors can yield catalysts with higher activity and stability. researchgate.net | researchgate.net |
| Zirconium n-Butoxide, Zirconium Acetylacetonate | Zirconia-Silica Oxides | The precursor determines the distribution of atoms and the degree of zirconium incorporation into the silica lattice. researchgate.net | researchgate.net |
| Zirconium (IV) n-Propoxide, Zirconium (IV) Acetate | Zirconia-Silica Gels | The precursor type strongly influences which polymorph of zirconia (e.g., tetragonal or monoclinic) is formed at different annealing temperatures. nih.gov | nih.gov |
Optimization of Synthetic Parameters: pH, Calcination, and Post-Thermal Treatments
The synthesis of zirconium sulfate and related zirconia catalysts is highly sensitive to several process parameters. The optimization of these factors is essential for controlling the material's final properties, including its crystal structure, surface area, and purity.
pH and Acidity: The pH or acidity of the reaction solution is a critical parameter, particularly in precipitation methods. In the synthesis of basic zirconium sulfate, a precipitate can be obtained by adjusting the pH to approximately 1.6. mdpi.com Controlling acidity is crucial for selective precipitation. For instance, in a solution containing zirconium and aluminum contaminants, adjusting the acidity to between 0.6 and 1.2 N total acid per mole of zirconium is a key step before adding a sulfate precipitation agent. google.com This precise control helps prevent the co-precipitation of aluminum hydroxide, ensuring a purer zirconium sulfate product. google.com
Calcination: Calcination, a high-temperature thermal treatment, significantly impacts the crystalline structure of zirconia-based materials. The calcination temperature can determine which crystalline phase of zirconia is dominant. For sulfated zirconia, calcination at temperatures between 500-700°C is common. researchgate.net It has been observed that sulfate modification can stabilize the metastable tetragonal phase of zirconia at higher temperatures. researchgate.net However, increasing the calcination temperature to 1050°C can cause the transformation of the tetragonal phase to the monoclinic phase. researchgate.net The final calcination temperature also influences the surface area and pore volume of the catalyst. researchgate.net
Post-Thermal Treatments: Specific heating programs, beyond simple calcination, are also used. In the thermal hydrolysis method, a gradual temperature increase (e.g., from 45°C to 85°C) is employed to control the precipitation of the metal precursors onto a support. kaust.edu.sa The duration of thermal treatment is also important; for basic zirconium sulfate precipitation, a reaction time of 60 minutes at 75°C was found to be optimal to achieve a high yield of over 96%. mdpi.com
| Parameter | Effect on Synthesis | Example/Optimal Condition |
|---|---|---|
| pH / Acidity | Controls the selective precipitation of zirconium species and prevents the co-precipitation of impurities like aluminum and iron. mdpi.comgoogle.com | Adjusting pH to ~1.6 for basic zirconium sulfate precipitation. mdpi.com Acidity of 0.6-1.2 N TA/M Zr to prevent Al co-precipitation. google.com |
| Calcination Temperature | Determines the crystalline phase (tetragonal vs. monoclinic) of zirconia, surface area, and pore structure. researchgate.netresearchgate.net | 500-700°C for sulfated zirconia catalysts. researchgate.net Increasing temperature to 1050°C can transform tetragonal to monoclinic zirconia. researchgate.net |
| Post-Thermal Treatment (Time/Temperature Profile) | Influences the rate and yield of precipitation. | Holding the reaction at 75°C for 60 minutes for basic zirconium sulfate precipitation to achieve >96% yield. mdpi.com |
Control of Stoichiometry and Purity in this compound Production
Achieving the correct stoichiometry (Zr(SO₄)₂·4H₂O) and high purity is paramount in the production of this compound. This is often accomplished by carefully controlling the conditions of crystallization and precipitation.
A key method involves leaching a zirconium source with concentrated sulfuric acid and then diluting the resulting slurry. google.com The solubility of this compound is highly dependent on the concentration of the sulfuric acid. google.comgoogleapis.com The solubility is at a minimum when the sulfuric acid concentration is approximately 65% w/w. google.comgoogleapis.com By diluting the acid leach slurry to a concentration within the range of 45% to 75% w/w, a maximum yield of stoichiometric this compound crystals can be obtained. google.comgoogleapis.com
Crystallographic and Structural Investigations of Zirconium Sulfate Tetrahydrate
Fundamental Crystal Structure Determination and Analysis
X-ray diffraction analysis has revealed that zirconium sulfate (B86663) tetrahydrate crystallizes in the orthorhombic system, belonging to the space group Fddd. researchgate.netarizona.edu This crystal system is characterized by three unequal crystallographic axes at right angles to each other. The unit cell of zirconium sulfate tetrahydrate contains eight formula units (Z = 8). arizona.edu
The structure is composed of layers of Zr(SO₄)₂·4H₂O arranged perpendicular to the a-axis. These layers are interconnected, likely through hydrogen bonds, to form the three-dimensional crystal lattice. The calculated density from the crystallographic data is approximately 2.833 g/cm³, which is in close agreement with the experimentally measured density of 2.85 g/cm³. arizona.edu
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netarizona.edu |
| Space Group | Fddd | researchgate.netarizona.edu |
| Lattice Parameters | a = 25.92 Å, b = 11.62 Å, c = 5.532 Å | arizona.edu |
| a = 11.62 pm, b = 25.92 pm, c = 5.532 pm | wikipedia.org | |
| Formula Units per Unit Cell (Z) | 8 | arizona.edu |
Within the crystal structure of this compound, the zirconium(IV) ion is the central coordinating atom. It exhibits a coordination number of eight, meaning it is directly bonded to eight oxygen atoms. researchgate.net These eight oxygen atoms are derived from four water molecules and four distinct sulfate groups. This arrangement forms a distorted tetragonal antiprism around the central zirconium ion. researchgate.net In this geometry, the zirconium atom is encapsulated by two square faces of oxygen atoms, with one square face rotated by 45 degrees relative to the other.
The sulfate anions (SO₄²⁻) act as bridging ligands, connecting adjacent zirconium polyhedra. Each sulfate group is in contact with two zirconium atoms, effectively linking them into a polymeric layer. This bridging is a key feature of the tetrahydrate's structure, distinguishing it from the higher hydrates of zirconium sulfate.
In this compound, all four water molecules are directly bonded to the zirconium ion, acting as ligands in its primary coordination sphere. researchgate.net This means they are coordinated water molecules and are integral to the structure of the zirconium coordination polyhedron. There are no lattice water molecules, which would be present in the crystal lattice but not directly bonded to the metal center. The presence of these coordinated water molecules is supported by infrared spectroscopy, which shows evidence of strong hydrogen linkages. researchgate.net
The role of these coordinated water molecules is twofold. Firstly, they complete the coordination sphere of the zirconium ion, satisfying its preference for a high coordination number. Secondly, they are crucial for the extensive hydrogen bonding network that stabilizes the crystal structure.
A significant feature of the this compound crystal structure is the extensive network of hydrogen bonds. These bonds are primarily responsible for holding the polymeric layers of Zr(SO₄)₂·4H₂O together. researchgate.net The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the sulfate groups that are not involved in the coordination to the zirconium ion. The oxygen atoms of the water molecules act as hydrogen bond donors, while the sulfate oxygen atoms act as acceptors. This network of hydrogen bonds creates a robust three-dimensional structure.
Structural Inter-relationships Across Various Hydration States
Zirconium sulfate is known to exist in several hydration states, including a heptahydrate (Zr(SO₄)₂·7H₂O), pentahydrates (α- and β-Zr(SO₄)₂·5H₂O), the tetrahydrate (Zr(SO₄)₂·4H₂O), and monohydrates (α-, β-, and γ-Zr(SO₄)₂·H₂O). researchgate.netwikipedia.org There is a fundamental structural difference between the higher hydrates (hepta- and pentahydrates) and the tetrahydrate. The higher hydrates are characterized by dimeric structures, where pairs of zirconium atoms are bridged by sulfate groups to form discrete [Zr₂(SO₄)₄(H₂O)₈] units. researchgate.net These dimeric units are then held together in the crystal lattice by hydrogen bonds involving both coordinated and lattice water molecules.
Phase Transformations and Thermal Decomposition Studies
The thermal decomposition of this compound is a multi-step process that has been investigated to understand its thermal stability and the nature of the resulting products. The decomposition pathway involves dehydration, the formation of anhydrous intermediates, and finally, the formation of zirconium dioxide.
Upon heating, this compound first undergoes dehydration. It loses three of its four water molecules to form a crystalline monohydrate, Zr(SO₄)₂·H₂O. researchgate.net This process is often accompanied by the loss of small amounts of sulfuric acid due to internal hydrolysis. Further heating leads to the formation of anhydrous zirconium sulfate, Zr(SO₄)₂. This anhydrous form can exist in different polymorphic modifications, including α-Zr(SO₄)₂ and γ-Zr(SO₄)₂, depending on the conditions of dehydration. researchgate.net
At higher temperatures, typically above 650°C, all forms of anhydrous zirconium sulfate decompose to form zirconium dioxide (ZrO₂). researchgate.net Initially, a metastable cubic form of ZrO₂ is often formed. researchgate.net Upon further heating to around 800°C, this cubic phase transforms into the more stable monoclinic form of zirconium dioxide. researchgate.net
| Temperature Range | Transformation | Product(s) |
|---|---|---|
| Initial Stage | Dehydration | Zr(SO₄)₂·H₂O + 3H₂O |
| Intermediate Stage | Further Dehydration | α-Zr(SO₄)₂ and/or γ-Zr(SO₄)₂ |
| > 650°C | Decomposition | Cubic ZrO₂ + 2SO₃ |
| ~ 800°C | Phase Transition | Monoclinic ZrO₂ |
Solution-Phase Structural Chemistry of Zirconium Species
In aqueous solutions, zirconium(IV) ions are prone to hydrolysis and polymerization, forming various polynuclear hydroxy cluster ions. nih.govresearchgate.net The characterization of these species is complex but has been elucidated through a combination of spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) and computational methods, including Car-Parrinello molecular dynamics (CPMD) and Density Functional Theory (DFT). nih.govnih.gov
EXAFS studies of hydrated zirconium(IV) ions in highly acidic solutions show that the Zr⁴⁺ ion is eight-coordinated, likely in a square antiprismatic arrangement, with Zr–O bond distances of about 2.187 Å. rsc.org Computational studies have provided detailed geometrical information for a stable structural motif in zirconium polymers: the Zr(OH)₂Zr bridging unit, with zirconium ions having a coordination number of 7 or 8. nih.govacs.org
DFT calculations have been used to investigate the coordination sphere of zirconium complexes in solution, suggesting that in some environments, the coordination is completed by hydroxide (B78521) ligands rather than water molecules. nih.gov For example, the Zr(IV)-desferrioxamine complex is best modeled as an 8-coordinate Zr center with three bidentate hydroxamate ligands and two hydroxide ligands. nih.gov
The dominant oligomeric species of zirconium(IV) in aqueous solutions without strongly coordinating ligands is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.orgnih.govacs.org This cluster is considered a major component in the polymerization of Zr⁴⁺ in water. nih.gov The structure consists of four eight-coordinated Zr⁴⁺ ions arranged in a planar fashion, connected by double hydroxide bridges. nih.govacs.org
The composition of these polynuclear species is dependent on experimental conditions. acs.org High-energy X-ray scattering (HEXS) has revealed that in sulfate-free solutions, the average oligomeric zirconium moiety is larger than the generally accepted tetrameric unit. acs.org The presence and concentration of sulfate ions significantly influence the solution speciation. At high sulfate concentrations (> 1 m), bidentate sulfate coordination and sulfate-bridged Zr dimers and higher-order oligomers are observed. researchgate.netacs.org At intermediate sulfate concentrations, large Zr hydroxo-/oxo-bridged clusters are formed. acs.org Computational studies have also explored the stability and structure of smaller oligomers, such as dimers and trimers, providing insights into the initial steps of polymerization. nih.govacs.org
Structural Characterization of Zirconium-Based Coordination Compounds
Zirconium sulfate serves as a precursor for the synthesis of various zirconium-based coordination compounds and materials. The addition of sulfuric acid to zirconium basic sulfate can precipitate zirconium sulfate itself. researchgate.net Basic zirconium sulfate can be prepared by reacting an aqueous solution of zirconyl chloride with a sulfate solution, which precipitates a basic salt. google.com The thermal decomposition of this basic zirconium sulfate is a route to producing zirconia. jkcs.or.kr
The structure of a complex basic zirconium sulfate has been determined, revealing the presence of both 7- and 8-fold coordinated zirconium atoms. acs.org This particular structure is distinguished by triply bridging hydroxyl groups and quadruply bridging oxide ions, highlighting the diminished role of sulfate groups in the core framework compared to other basic sulfates. acs.org
Isostructural Relationships with Analogous Hafnium Compounds
Zirconium and hafnium exhibit remarkably similar chemical properties due to the lanthanide contraction, which results in nearly identical ionic radii for Zr⁴⁺ and Hf⁴⁺. chemrxiv.org This similarity often leads to the formation of isostructural compounds. The hydrated zirconium(IV) and hafnium(IV) ions in solution are both eight-coordinated, with very similar metal-oxygen bond distances (2.187 Å for Zr–O and 2.160 Å for Hf–O). rsc.org
The tetrameric hydroxy complexes, [M₄(OH)₈(H₂O)₁₆]⁸⁺, are formed by both zirconium(IV) and hafnium(IV) and share the same fundamental structure. rsc.org In the solid state, dimethyl sulfoxide (B87167) solvated zirconium(IV) and hafnium(IV) ions are both square antiprismatic. rsc.org this compound crystallizes in the orthorhombic system. wikipedia.org Given the profound chemical similarities and tendency to form analogous structures, it is expected that hafnium sulfate tetrahydrate would adopt a very similar, if not identical, crystal structure. Studies on mixed-metal Zr/Hf systems further confirm their ability to co-assemble into isostructural clusters, such as the [O(Zr,Hf)₄(OH)ᵥ(NCS)w]ⁿ⁻ species identified in solution. chemrxiv.org
Catalytic Properties and Reaction Mechanisms of Zirconium Sulfate Tetrahydrate
Zirconium Sulfate (B86663) Tetrahydrate as a Heterogeneous Acid Catalyst
The catalytic prowess of zirconium sulfate tetrahydrate is fundamentally linked to its nature as a solid acid. Upon thermal treatment, it transforms into sulfated zirconia (SZ), a material renowned for its strong acidic sites that are crucial for initiating and facilitating numerous chemical reactions. The modification of zirconia via sulfation significantly enhances its natural acidity, creating a powerful and stable heterogeneous catalyst. mdpi.comsemanticscholar.org
Several analytical techniques are employed to characterize and quantify these acid sites. A primary method is Fourier-transform infrared (FT-IR) spectroscopy using a probe molecule, typically pyridine (B92270). The way pyridine adsorbs to the catalyst surface reveals the nature of the acidity. nih.gov
Lewis acid sites : Identified by pyridine coordinatively bonded to zirconium cations (Zr⁴⁺), showing characteristic IR bands at approximately 1444 cm⁻¹, 1580 cm⁻¹, and 1610 cm⁻¹. nih.gov
Brønsted acid sites : Characterized by the formation of pyridinium ions (pyH⁺) when pyridine accepts a proton, resulting in a distinct IR band around 1540 cm⁻¹. nih.gov
The high acid strength of the Brønsted sites is attributed to the electron-withdrawing effect of the S=O bond in the sulfate group, which is adjacent to Zr⁴⁺ ions. mdpi.com The interplay and cooperativity between these Brønsted and Lewis acid sites are considered fundamental to the unique catalytic properties of sulfated zirconia. digitellinc.com
The concentration and strength of these acid sites are not fixed; they are influenced by synthesis parameters such as the sulfate concentration and the calcination temperature. mdpi.com For instance, an optimal sulfate concentration can maximize catalytic activity, while excessively high calcination temperatures can lead to the loss of sulfate groups and a subsequent decrease in acidity. mdpi.com
Table 1: Spectroscopic Identification of Acid Sites on Sulfated Zirconia using Pyridine Adsorption
| Acid Site Type | Interaction with Pyridine | Characteristic FT-IR Bands (cm⁻¹) |
| Lewis Acid | Coordinative bonding to Zr⁴⁺ | ~1444, ~1580, ~1610 |
| Brønsted Acid | Protonation to form pyridinium ion | ~1540 |
Sulfated zirconia systems are often classified as solid superacids, materials with an acid strength greater than that of 100% sulfuric acid, corresponding to a Hammett acidity function (H₀) of -12 or lower. digitellinc.comnrel.gov This exceptional acidity allows them to catalyze reactions under mild conditions, such as the activation of hydrocarbons at low temperatures. digitellinc.commdpi.com
The precise origin of this superacidity has been a subject of extensive research and debate. Several models have been proposed:
Cooperative Brønsted-Lewis Sites : One prominent theory suggests that superacidity arises from the strong interaction and cooperation between Lewis acid sites (coordinatively unsaturated Zr⁴⁺ cations) and Brønsted acid sites. digitellinc.com The powerful electron-withdrawing inductive effect of the neighboring sulfate groups significantly enhances the strength of the Lewis sites. mdpi.com
Bridging Bisulfate Species : Another model attributes superacidity to the formation of specific bridging bisulfate species on the zirconia surface. mdpi.com
Water-Induced Acidity : It has also been proposed that the uptake of water on undercoordinated Lewis acid sites can generate superacidity. mdpi.com
It is important to note that the concept of superacidity, originally defined for liquid acids, may not be directly transferable to solid surfaces, where the nature of acidity is fundamentally different. digitellinc.com Nevertheless, the "superacid-like" catalytic activity of sulfated zirconia in reactions like alkane isomerization is undisputed. digitellinc.com The synthesis method, crystallite size, and crystalline phase (tetragonal vs. monoclinic) of the zirconia support are all crucial factors that influence the final acid strength. digitellinc.com
Applications in Diverse Organic Transformations
The strong acidic nature of this compound and its derivatives makes it a versatile catalyst for a multitude of organic reactions, ranging from large-scale industrial processes to the synthesis of fine chemicals. nanorh.com
The potent acidity of sulfated zirconia makes it an effective catalyst for hydrocarbon processing, particularly in catalytic cracking and polymerization. nanorh.com In the petrochemical industry, these catalysts are used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components. mdpi.com Their ability to activate C-H bonds in alkanes under relatively mild conditions is a key advantage. digitellinc.com Similarly, in polymerization, the acidic sites can initiate the joining of monomers to form polymers, a foundational process in the plastics manufacturing industry. nanorh.com However, a significant challenge with these superacid catalysts is their tendency for rapid deactivation, which has limited some industrial applications. mdpi.com
Beyond bulk chemical production, zirconium sulfate-based catalysts are valuable tools in general organic synthesis and the production of fine chemicals. nanorh.comfishersci.co.uk They serve as efficient and often reusable solid acid catalysts for a variety of transformations, including:
Isomerization : Rearranging the atomic structure of molecules, such as the isomerization of n-butane to isobutane. osti.gov
Alkylation : Adding an alkyl group to a molecule, such as in Friedel-Crafts reactions. mdpi.com
Hydrolysis Reactions : Breaking bonds through reaction with water. nanorh.com
Biomass Conversion : Catalyzing the dehydration of sorbitol and the conversion of glucose to valuable platform chemicals like HMF. mdpi.com
The use of a solid, heterogeneous catalyst like this compound simplifies product purification and catalyst recovery compared to traditional homogeneous acid catalysts like sulfuric acid. nih.gov
This compound has proven to be a highly efficient catalyst for esterification reactions, which are vital in the production of biofuels, solvents, and plasticizers. researchgate.net
Fatty Acid Esterification : The catalyst is effective for the esterification of various fatty acids (e.g., oleic, lauric, palmitic) with a range of alcohols. researchgate.net It demonstrates high activity even under solvent-free conditions, which is advantageous from an environmental and economic perspective. researchgate.net Studies have shown that sulfated zirconia catalysts can achieve near-complete conversion of myristic acid with methanol at moderate temperatures (60 °C). researchgate.net The catalytic activity for propanoic acid esterification has been directly correlated with the catalyst's acid strength. mdpi.com
Glycerol Acetylation : Glycerol, a byproduct of biodiesel production, can be upgraded to valuable fuel additives called acetins (mono-, di-, and triacetin) through acetylation with acetic acid. mdpi.comresearchgate.net Zirconium-based catalysts are active in this transformation. Mixed zirconium phosphate-sulphate catalysts, which can be prepared from zirconium sulfate, have shown excellent performance, achieving full glycerol conversion in as little as one hour. mdpi.comconsensus.app The high selectivity towards the desired products is linked to the strong Lewis acidic character of the zirconium centers, enhanced by the presence of both sulfate and phosphate groups. mdpi.com
Table 2: Performance of Zirconium-Based Catalysts in Glycerol Acetylation
| Catalyst Composition | Reaction Time (h) | Glycerol Conversion (%) | Key Finding | Reference |
| Zr₃(PO₄)₂(SO₄)₃ | 1 | ~100 | Excellent catalytic performance | mdpi.com |
| Zr₄(PO₄)₂(SO₄)₅ | 1 | ~100 | High selectivity, best performance | mdpi.com |
| Zr(SO₄)₂ | > 4 | < 80 | Poorest performer among tested catalysts | mdpi.com |
Hydrocarbon Isomerization and Hydrocracking Reactions
Zirconium sulfate-based catalysts are recognized for their high acidity, which makes them effective in hydrocarbon conversion processes such as isomerization and hydrocracking. mdpi.com These reactions are crucial in the petroleum industry for producing high-octane gasoline and other valuable products. mdpi.comjeeng.net The catalytic activity is attributed to the presence of strong Brønsted and Lewis acid sites on the catalyst's surface. mdpi.commdpi.com
Isomerization: Sulfated zirconia (SZ) is a highly effective solid acid catalyst for the skeletal isomerization of alkanes, a key process for increasing the octane number of gasoline. mdpi.comjeeng.net It can catalyze the conversion of linear alkanes, which have low octane numbers, into their more valuable branched isomers. jeeng.net For instance, the isomerization of n-butane, n-pentane, and n-hexane is of significant industrial importance. mdpi.com Platinum-promoted sulfated zirconia (Pt/SZ) catalysts, in particular, exhibit high activity and stability for light naphtha isomerization. jprs.gov.iq The presence of platinum, along with hydrogen, helps to maintain the catalyst's activity and selectivity. mdpi.comresearchgate.net
Research has shown that the catalytic performance is influenced by factors such as calcination temperature and sulfur content, which affect the catalyst's acidity and crystalline structure. mdpi.com While highly active, sulfated zirconia catalysts can suffer from rapid deactivation. mdpi.com
Hydrocracking: Hydrocracking is a versatile process used to convert heavy oil fractions into lighter, more valuable products like gasoline, kerosene, and diesel. kaust.edu.sa This process requires bifunctional catalysts that possess both acidic sites for cracking and metal sites for hydrogenation/dehydrogenation reactions. kaust.edu.sa Sulfated zirconia's strong acidity makes it a suitable component for the cracking function of these catalysts. mdpi.commdpi.com
Modification of sulfated zirconia with transition metals such as Platinum (Pt), Chromium (Cr), and Nickel (Ni) can enhance its catalytic activity and stability in hydrocracking reactions. mdpi.comresearchgate.net These metals provide the necessary hydrogenation function. kaust.edu.sa For example, Pt-promoted sulfated zirconia has been effectively used in the hydrocracking of low-density polyethylene (LDPE) plastic waste into liquid fuels, with the Pt concentration influencing the conversion to gasoline-range fuels. researchgate.net The sulfation process itself increases the acidity of zirconia, leading to a higher yield of liquid products in hydrocracking. mdpi.com
| Catalyst | Reaction Temperature (°C) | Max Conversion (mol%) | Reference |
|---|---|---|---|
| Pt/SZ-HY | 160 | 17.95 | jeeng.net |
| Pt/SZ-mHY | 160 | 57.91 | jeeng.net |
| 55% WPA/sulfated zirconia | 225 | 30 | jeeng.net |
Trans-alkylation of Hydrocarbons
Trans-alkylation is an important reaction in the petrochemical industry, often used to produce valuable aromatic compounds like ethylbenzene. Zirconium sulfate-based catalysts have demonstrated activity in such reactions. Specifically, sulfated zirconia has been employed in the gas-phase trans-alkylation of benzene and diethylbenzene to produce ethylbenzene. acs.orgresearchgate.net
The catalytic activity in this process is dependent on the presence of water. Studies have shown that water-free sulfated zirconia catalysts are inactive for this reaction. acs.orgresearchgate.net The catalytic activity is governed by the equilibrium between anhydrous zirconium sulfate, its tetrahydrate form, and the formation of zirconia and aqueous sulfuric acid. acs.orgresearchgate.net The reaction to the tetrahydrate form itself was found to be inactive. acs.orgresearchgate.net
Other Catalytic Applications: Alkylation, Cyclization, Hydrogenation-Dehydrogenation, Oxidation, Oligomerization
The strong acidic nature of sulfated zirconia makes it a versatile catalyst for a wide range of organic transformations beyond isomerization and hydrocracking. mdpi.comacs.org
Alkylation: Sulfated zirconia catalysts are effective in various alkylation reactions, such as the alkylation of isobutane with butenes and the vapor phase alkylation of cresols with tert-butyl alcohol. mdpi.comresearchgate.net
Cyclization: These catalysts can promote cyclization reactions, which are important in the synthesis of various cyclic organic compounds. mdpi.com
Hydrogenation-Dehydrogenation: When combined with noble metals like platinum, sulfated zirconia acts as a bifunctional catalyst, facilitating both hydrogenation and dehydrogenation reactions. mdpi.comjeeng.net The metal sites are responsible for activating hydrogen, while the acidic support handles the skeletal rearrangements. jeeng.net
Oxidation: Sulfated zirconia has also been explored as a catalyst in oxidation reactions. mdpi.com
Oligomerization: The catalyst is capable of promoting the oligomerization of olefins, a process that converts light olefins into heavier hydrocarbons suitable for gasoline or diesel fuel. mdpi.com
Esterification and Acylation: Sulfated zirconia is also an efficient catalyst for esterification and acylation reactions. acs.org It has been successfully used for the esterification of propanoic acid with methanol and acetic acid with n-butanol. jprs.gov.iqmdpi.com
Catalytic Support Functions and Synergistic Effects
Role as Catalyst Support for Transition and Precious Metals (e.g., Platinum)
Zirconium sulfate, particularly in its sulfated zirconia form, serves as an excellent support material for various transition and precious metals, most notably platinum. mdpi.commdpi.com The combination of the acidic nature of the support and the hydrogenation/dehydrogenation function of the metal creates a highly effective bifunctional catalyst. mdpi.comjeeng.net
The addition of platinum to sulfated zirconia has been shown to significantly enhance the stability and activity of the catalyst, particularly in isomerization reactions. mdpi.comresearchgate.net Platinum helps to prevent the formation of coke precursors on the strong acid sites, which is a common cause of catalyst deactivation. jprs.gov.iq The presence of hydrogen is essential for these Pt-promoted catalysts to maintain their activity. mdpi.comresearchgate.net The platinum on sulfated zirconia is often present in a cationic state, which differs from typical supported platinum catalysts. researchgate.net This unique state is believed to be crucial for the generation of protonic acid sites from molecular hydrogen through a spillover mechanism. researchgate.net
| Catalyst System | Promoter Metal | Key Enhancement | Application | Reference |
|---|---|---|---|---|
| Pt/ZrO₂-SO₄ | Platinum (Pt) | Increases activity and stability | Hydrocracking, Isomerization | mdpi.comresearchgate.net |
| Cr/ZrO₂-SO₄ | Chromium (Cr) | Increases activity and stability | Hydrocracking | mdpi.comresearchgate.net |
| Ni/ZrO₂-SO₄ | Nickel (Ni) | Increases activity and stability | Hydrocracking | mdpi.comresearchgate.net |
| NiMo/Sulfated Zirconia | Nickel (Ni), Molybdenum (Mo) | Increases liquid product yield | Hydroconversion of used palm cooking oil | bcrec.id |
Influence of Support Materials (e.g., Silica) on Zirconium Sulfate Catalytic Activity
The catalytic properties of zirconium sulfate can be further modified by dispersing it on a high-surface-area support material like silica (B1680970). acs.orgsapub.org This approach can lead to a higher dispersion of the active zirconium sulfate species, potentially enhancing catalytic activity. sapub.org
Catalyst Deactivation Mechanisms and Strategies for Enhanced Stability
A significant challenge in the industrial application of sulfated zirconia catalysts is their tendency to deactivate over time. mdpi.com Several mechanisms contribute to this loss of activity:
Coke Formation: In hydrocarbon reactions, the strong acid sites can promote the formation of heavy hydrocarbon deposits, known as coke, which block the active sites and pores of the catalyst. researchgate.net
Loss of Sulfur: The sulfate groups, which are responsible for the catalyst's high acidity, can be lost at high reaction temperatures, especially in the presence of water or reducing agents. mdpi.comresearchgate.net This leads to a decrease in the number of acid sites and a corresponding drop in activity.
Changes in Sulfur Oxidation State: The oxidation state of sulfur can change during the reaction, which can affect the acidity and catalytic performance. mdpi.com
Crystal Structure Transformations: The crystalline phase of the zirconia support can change under reaction conditions, which can also impact the catalyst's stability and activity. mdpi.com
Several strategies have been developed to enhance the stability of these catalysts:
Addition of Noble Metals: As mentioned earlier, the addition of platinum is a key strategy to improve stability. mdpi.com Platinum facilitates the hydrogenation of coke precursors, thereby keeping the catalyst surface clean and active for longer periods. jprs.gov.iq Regenerative oxidation/reduction cycles can also help restructure the acid and metal sites, further arresting deactivation. researchgate.net
Modification with Promoters: The introduction of other metal promoters can also improve stability.
Control of Reaction Conditions: Careful control of reaction temperature, pressure, and feed composition can help to minimize deactivation.
Catalyst Design: The development of novel catalyst structures, such as the core-shell catalysts with silica supports, can improve the physical and chemical stability of the active components. sapub.org
Understanding Sulfate Group Leaching and Thermal Deactivation
The catalytic activity of sulfated zirconia is intrinsically linked to the presence and stability of sulfate species on its surface. However, these catalysts are prone to deactivation through two primary mechanisms: the leaching of sulfate groups and thermal degradation.
Sulfate Group Leaching: Research has shown that a portion of the sulfate content on the catalyst can be washed away with water. This "labile" portion of sulfates can account for a significant loss of the total sulfate content, leading to a corresponding decrease in catalytic activity. acs.org This deactivation is a critical concern in liquid-phase reactions where water may be present as a reactant, solvent, or byproduct. The loss of sulfate ions diminishes the number of active acid sites, thereby reducing the catalyst's effectiveness. researchgate.net
Thermal Deactivation: The thermal stability of the sulfate groups is another crucial factor. The catalytic performance is highly dependent on the calcination temperature used during preparation and on the reaction temperature. researchgate.net High temperatures can lead to the decomposition and removal of the sulfate groups from the zirconia support. The calcination temperature must be carefully controlled to ensure the formation of the desired catalytically active tetragonal phase of zirconia (t-ZrO₂) and to stabilize the sulfate species without causing their premature decomposition. researchgate.netresearchgate.net Rapid deactivation at industrial processing temperatures has been a significant barrier to the widespread application of these catalysts. mdpi.com
The following table summarizes the key factors contributing to the deactivation of zirconium sulfate-based catalysts.
Table 1: Mechanisms of Catalyst Deactivation
| Deactivation Mechanism | Description | Consequence |
|---|---|---|
| Sulfate Group Leaching | Removal of "labile" sulfate species from the catalyst surface by polar solvents like water. | Reduction in the number of active acid sites, leading to decreased catalytic activity. acs.org |
| Thermal Deactivation | Decomposition and loss of sulfate groups at elevated temperatures (improper calcination or high reaction temperatures). | Loss of surface acidity and potential changes in the crystalline structure of the zirconia support, causing irreversible deactivation. researchgate.netmdpi.com |
Mitigation Strategies and Promoter Addition for Improved Catalytic Performance
Promoters are substances added to a catalyst to improve its activity, selectivity, or stability. In the context of sulfated zirconia, promoters can help stabilize the sulfate species, enhance the desired surface properties, and prevent rapid deactivation.
Metal Oxide Promoters: Other metal oxides can also serve as effective promoters.
Aluminum (Al): Incorporating an aluminum promoter has been found to improve both the catalytic activity and the stability of mesostructured sulfated zirconia. researchgate.net
Zinc Oxide (ZnO) and Nickel Oxide (NiO): In zirconium oxide-based catalyst systems, promoters like ZnO and NiO can influence the distribution and dispersion of other active metal species (like copper) on the catalyst surface. mdpi.comnih.gov This modification of the surface geometry and electronic properties can lead to enhanced catalytic effects and prevent the aggregation of active components, thereby improving stability. mdpi.com
The table below outlines various promoters and their effects on zirconium-based catalysts.
Table 2: Effects of Promoters on Zirconium-Based Catalyst Performance
| Promoter | System | Observed Improvements | Reference |
|---|---|---|---|
| Platinum (Pt) | Pt/SZrO₂ | Prevents rapid deactivation, enhances catalytic activity and selectivity in hydroisomerization. | mdpi.com |
| Aluminum (Al) | Al-promoted SZrO₂ | Improves catalytic activity and stability. | researchgate.net |
| Nickel Oxide (NiO) | CuO/NiO/ZrO₂ | Encourages better dispersion of Cu species on the surface, reduces surface acidity, and prevents aggregation of active sites. | mdpi.com |
Mechanistic Elucidation of Zirconium-Catalyzed Reactions
Understanding the reaction mechanisms at a molecular level is crucial for optimizing catalyst design and reaction conditions. Studies into zirconium-catalyzed reactions often involve a combination of kinetic analysis, spectroscopy, and computational modeling to map out the catalytic cycle, identify key intermediates, and understand catalyst-substrate interactions. For example, in zirconium-catalyzed direct amidation, kinetic studies revealed that the reaction is first-order with respect to the catalyst, with complex rate dependencies on reactant concentrations, pointing to the formation of reversible off-cycle species. acs.org Such insights allow for the development of improved reaction protocols with higher yields and lower catalyst loadings. acs.org
Adsorption and Surface Interaction Studies
The catalytic activity of this compound is governed by the nature of the chemical species on its surface. The interaction between the sulfate groups and the zirconia support creates powerful acid sites that are the locus of catalysis. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), often combined with the adsorption of probe molecules, are used to characterize these sites.
Nature of Acid Sites: Studies using ammonia (B1221849) as a probe molecule have confirmed the presence of both Brönsted (proton-donating) and Lewis (electron-accepting) acid sites on the surface of sulfated zirconia. researchgate.net The relative abundance and strength of these sites can be tuned by varying the preparation conditions, such as the sulfate loading and calcination temperature. rsc.org
Sulfate Adsorption and Structure: The way sulfate species bind to the zirconia surface is critical. Theoretical studies based on density functional theory (DFT) have investigated the most stable configurations. On the tetragonal (101) surface of zirconia, a tridentate sulfate anion (binding to three surface Zr atoms) is found to be the most stable configuration. acs.org Other configurations, such as bidentate sulfate complexes, are also possible. acs.org The specific structure of the adsorbed sulfate groups influences the vibrational frequencies observed in IR spectra, which can be used to identify the surface species present. acs.org Research suggests that at low sulfate loadings, tridentate species may dominate, while higher loadings can lead to the formation of polysulfate species. mdpi.com
The following table details findings from surface interaction studies.
Table 3: Surface Species and Characterization on Sulfated Zirconia
| Surface Species / Feature | Characterization Method | Key Findings | Reference |
|---|---|---|---|
| Brönsted & Lewis Acid Sites | FTIR with ammonia adsorption | Confirmed the presence of both types of acid sites, which are crucial for catalysis. | researchgate.net |
| Tridentate Sulfate Anion | Density Functional Theory (DFT) | Identified as the most stable adsorbed sulfate configuration on the t-ZrO₂ (101) surface. | acs.org |
| Bidentate Sulfate Complex | Density Functional Theory (DFT) | A stable structure that can transform into a 3-fold coordinated structure at high temperatures. | acs.org |
| Bridging Bisulfate Species | FTIR | Formed from tridentate species in the presence of moisture; suggested to be responsible for superacidity. | mdpi.com |
Role of Water in Modulating Catalytic Activity
Water plays a complex and multifaceted role in the structure and catalytic function of this compound. As its name implies, the compound contains four molecules of water of hydration in its common crystalline form. nanorh.com
Structural Water: The water molecules are integral to the crystal structure, acting as ligands coordinated to the zirconium centers. wikipedia.org Thermal analysis shows that these water molecules are lost at specific temperatures. Heating to 135-160 °C causes the loss of three water molecules, with the final one being removed above 450 °C. samaterials.com This dehydration process can significantly alter the catalyst's structure and surface properties.
Water as a Reactant/Solvent: When used in aqueous environments, this compound dissolves to form a strongly acidic solution. samaterials.com However, the presence of water can also be detrimental, leading to the leaching of active sulfate groups, as discussed previously. acs.org
Modulation of Acidity: Paradoxically, the presence of moisture can also enhance catalytic activity under certain conditions. It has been proposed that water can facilitate the conversion of tridentate sulfate species on the zirconia surface into bridging bisulfate species. mdpi.com These bridging bisulfates are believed to be responsible for the "superacidity" observed in some sulfated zirconia catalysts, making them exceptionally active for certain acid-catalyzed reactions. mdpi.com Therefore, a controlled amount of water can be beneficial, modulating the nature of the acid sites and boosting catalytic performance, while an excess can lead to deactivation via leaching.
Applications in Materials Science and Engineering
Advanced Ceramic and Refractory Materials Development
Zirconium sulfate (B86663) tetrahydrate is a key intermediate in the production of zirconia (zirconium dioxide, ZrO₂), a high-performance ceramic with exceptional mechanical, thermal, and chemical properties. The use of a sulfate precursor route offers a reliable method for producing high-purity zirconia powders with controlled characteristics.
The synthesis of zirconia-based ceramics from zirconium sulfate tetrahydrate primarily involves a thermal decomposition process. Heat treatment of the sulfate precursor leads to the formation of zirconium oxide. This process typically occurs in stages, beginning with dehydration to form anhydrous zirconium sulfate, followed by decomposition at higher temperatures to yield zirconia. samaterials.com
The thermal decomposition of this compound to zirconia can be summarized as follows: Zr(SO₄)₂·4H₂O → Zr(SO₄)₂ + 4H₂O (Dehydration) Zr(SO₄)₂ → ZrO₂ + 2SO₃ (Decomposition)
Research has shown that metastable tetragonal zirconia (t-ZrO₂) can be formed from the thermal decomposition of this compound at temperatures around 700°C. This metastable phase is of significant interest for its enhanced mechanical properties. The stability of this tetragonal phase is influenced by residual anionic impurities from the precursor salt.
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range | Process | Product |
|---|---|---|
| < 250°C | Dehydration | Anhydrous Zirconium Sulfate (Zr(SO₄)₂) |
| > 650°C | Decomposition | Zirconium Dioxide (ZrO₂) |
Zirconia-based ceramics derived from sulfate precursors are renowned for their high strength, exceptional thermal stability, and excellent corrosion resistance. These properties make them suitable for a wide array of demanding engineering applications. samaterials.com The superior mechanical properties of zirconia are partly attributed to a phenomenon known as transformation toughening, which is facilitated by the presence of the metastable tetragonal phase.
Zirconia also exhibits high resistance to chemical attack, making it a suitable material for corrosion-resistant coatings. These coatings can be applied to various substrates to protect them from harsh chemical environments, thereby extending their service life.
Table 2: Properties and Applications of Zirconia-Based Ceramics
| Property | Description | Engineering Applications |
|---|---|---|
| High Strength | Excellent resistance to fracture and mechanical failure. | Cutting tools, industrial tooling, biomedical implants. |
| Thermal Stability | Maintains structural integrity and mechanical properties at high temperatures. | Thermal barrier coatings in gas turbines and jet engines, furnace linings. |
| Corrosion Resistance | Inert to a wide range of chemicals, including acids and alkalis. | Chemical processing equipment, protective coatings for metallic components. |
Zirconium sulfate is utilized in the manufacturing of refractory materials designed to withstand extreme temperatures. samaterials.com Zirconia's high melting point (approximately 2700°C) and chemical inertness make it an ideal material for applications such as furnaces, kilns, and casting molds. Zirconium-containing refractories are also used in the glass and steel industries due to their resistance to molten metals and slags.
In the production of certain non-fired refractory products, sulfate compounds can act as cementing agents. These agents are mixed with raw materials like stabilized zirconia clinker, and the mixture undergoes high-pressure molding and low-temperature heat treatment to produce the final refractory material.
Polymeric and Composite Materials
In the field of biomedical materials, zirconium oxide nanoparticles derived from precursors like zirconium sulfate are being incorporated into chitosan-based composites for bone tissue engineering. Chitosan (B1678972), a natural biopolymer, is known for its biocompatibility and biodegradability. The addition of zirconium oxide nanoceramics enhances the mechanical properties and biological performance of the chitosan matrix.
Research has demonstrated the development of porous nanocomposites composed of chitosan, poly(ethylene glycol), nano-hydroxyapatite, and zirconium oxide nanoparticles (ZrO₂ NPs). These composites are designed to mimic the structure and properties of natural bone.
A study on these bone-like nanocomposites revealed that the incorporation of a small percentage of ZrO₂ NPs led to significant improvements in several key properties:
Mechanical Strength: The addition of 0.1-0.3 wt% of ZrO₂ NPs resulted in enhanced mechanical strength compared to composites without the nanoceramic component. The mechanical properties were found to be similar to those of human spongy bone.
Porosity: The nanocomposites exhibited a highly porous structure, which is crucial for cell infiltration, nutrient transport, and tissue ingrowth in bone regeneration applications.
Antimicrobial Properties: The materials showed strong antimicrobial effects against both gram-negative and gram-positive bacteria.
Biocompatibility: The nanocomposites were found to be cytocompatible with osteoblastic cells and hemocompatible, with a pH similar to that of human plasma.
Table 3: Properties of Zirconium Oxide Modified Chitosan-Based Nanocomposites for Biomedical Applications
| Property | Enhancement with ZrO₂ Nanoparticles | Relevance to Biomedical Applications |
|---|---|---|
| Mechanical Strength | Increased, mimicking human spongy bone. | Provides structural support for bone regeneration. |
| Porosity | Highly porous structure is maintained. | Facilitates cell growth and vascularization. |
| Antimicrobial Activity | Strong effects against common bacteria. | Reduces the risk of implant-associated infections. |
| Biocompatibility | Excellent cytocompatibility and hemocompatibility. | Ensures the material is not harmful to the body. |
| Water Absorption | Suitable water absorption capacity. | Important for nutrient exchange and cell interaction. |
Textile and Fabric Enhancement Technologies
This compound plays a significant role as an auxiliary chemical in various textile and fabric treatment processes, contributing to improved quality and functionality. Its applications in this sector are diverse, ranging from dyeing and finishing to providing protective properties. samaterials.com
Dyeing and Coloring: Zirconium sulfate acts as a mordant in textile dyeing, which is a substance that helps to fix dyes to the fabric fibers. samaterials.com This improves the binding of certain dyes, resulting in more vibrant and longer-lasting colors with enhanced colorfastness.
Fabric Finishing: It is used in fabric finishing processes to enhance desirable properties such as stiffness and smoothness. samaterials.com This is particularly useful for formalwear and specialty textiles where a specific hand and drape are required. As a crosslinking agent, it helps to create bonds between polymer chains in the fibers, contributing to the final fabric characteristics.
Antimicrobial Treatment: Zirconium-based compounds can be incorporated into antimicrobial treatments for textiles. samaterials.com These treatments inhibit the growth of bacteria and fungi on the fabric, which is beneficial for applications such as sportswear, healthcare textiles, and outdoor gear.
Fire Resistance Treatment: Zirconium compounds are also used in fire-resistant treatments for textiles. These treatments can improve the fire resistance of fabrics, making them suitable for applications where fire safety is a primary concern, such as in protective clothing and upholstery for public spaces. samaterials.com
Table 4: Applications of this compound in Textile and Fabric Enhancement
| Application | Function | Resulting Fabric Enhancement |
|---|---|---|
| Dyeing | Mordant | Improved colorfastness, more vibrant and durable colors. |
| Finishing | Crosslinking Agent | Enhanced stiffness, smoothness, and other desirable tactile properties. |
| Antimicrobial Treatment | Active Agent | Inhibition of bacterial and fungal growth, improved hygiene. |
| Fire Resistance | Flame Retardant Component | Increased resistance to ignition and flame spread, enhanced safety. |
Function as a Crosslinking Agent and Mordant in Textile Dyeing for Colorfastness
This compound serves as an effective mordant in textile dyeing, a substance that helps to fix dyes to fabrics, thereby enhancing colorfastness. samaterials.com It improves the binding of certain dyes to textiles, leading to more vibrant and durable colors. samaterials.com This is particularly valuable in the application of natural dyes, which often require a mordant to achieve acceptable levels of fastness to washing and light.
The mechanism of action involves the zirconium ion forming a molecular bridge between the fiber and the dye. In the case of protein fibers like wool, the zirconium compound can be applied under acidic conditions. Research has shown that treating wool with zirconium salts, such as zirconium chloride, can increase the weight of the fabric due to the presence of the zirconium ion and the formation of a dye-salt-wool complex. orientjchem.org
A study on the use of zirconium salts as a mordant for dyeing wool fabric with madder, a natural dye, investigated the effects of different concentrations of the zirconium salt. orientjchem.org The research demonstrated that the mordant could be applied before, during, or after the dyeing process, with each method influencing the final properties of the dyed fabric. orientjchem.org The use of zirconium compounds as mordants can lead to appropriate washing and light fastness of the dyed textiles. researchgate.net
Table 1: Effect of Zirconium Mordant on Wool Fabric Properties
| Property | Observation | Reference |
| Fabric Weight | Increased with all zirconium salt concentrations. | orientjchem.org |
| Bending Rigidity | Lower compared to untreated fabrics. | orientjchem.org |
| Hydrophobicity | Increased, making the wool fabric more water-repellent. | orientjchem.org |
Incorporation into Fire Resistance Treatments for Fabrics
Zirconium compounds, including zirconium sulfate, are utilized in fire-resistant treatments for textiles to enhance their safety in applications where fire is a significant risk, such as in protective clothing and upholstery for public spaces. samaterials.com One of the most notable applications is the Zirpro treatment for wool, which was developed to meet stringent flammability requirements. naturalwool-insulation.com
The Zirpro process involves the application of zirconium salts to wool under acidic conditions. naturalwool-insulation.comresearchgate.net This treatment works by stabilizing and further crosslinking the protein structure of the wool. naturalwool-insulation.com As the wool is heated, these treatments help to increase and strengthen the insulating foam that is naturally produced, which acts as a barrier to the flame. naturalwool-insulation.com The result is a fabric with significantly improved flame resistance that is durable to both washing and dry cleaning. naturalwool-insulation.com
Research into the optimization of zirconium-based flame retardants on wool has shown a marked improvement in the Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. researchgate.net The treated wool also demonstrates an increase in the temperature of decomposition and the amount of residual mass after burning. researchgate.net
Table 2: Performance of Zirconium-Based Flame Retardant on Wool
| Performance Metric | Result | Reference |
| Limiting Oxygen Index (LOI) | Increased compared to untreated wool. | researchgate.net |
| Decomposition Temperature | Increased compared to untreated wool. | researchgate.net |
| Residual Mass (Char) | Increased compared to untreated wool. | researchgate.net |
Application in Fabric Finishing for Improved Stiffness and Smoothness
This compound is also employed in fabric finishing processes to enhance physical properties such as stiffness and smoothness. samaterials.com These treatments are often applied to create fabrics for specific end-uses, like formalwear or other specialty textiles where a particular hand and drape are desired. samaterials.com
The finishing process involves applying a solution containing the zirconium compound to the fabric. The compound then forms a film on the surface of the fibers, which contributes to the desired stiffness and smooth feel. zirpro.com
Recent research has also explored the use of zirconia-based coatings to impart superhydrophobicity to cotton fabrics. A study involving a fluorinated silyl functionalized zirconia applied via a sol-gel method produced a durable superhydrophobic coating. This coating, which is covalently bonded to the fabric, not only provides excellent water repellency but also contributes to a smooth surface finish. The treated fabrics demonstrated high water contact angles and were able to maintain their properties even after numerous washing cycles.
Development of Antimicrobial Textile Treatments
Zirconium-based compounds can be incorporated into antimicrobial treatments for textiles to inhibit the growth of bacteria and fungi. samaterials.com This is particularly beneficial for applications such as sportswear, healthcare textiles, and outdoor gear, where microbial growth can lead to odors and material degradation. samaterials.com
One approach involves using zirconium (IV) complexes to bind organic antimicrobial agents to cotton fabric. scite.ai A study demonstrated two methods: a one-bath process using a water-soluble complex of the organic agent with a carbonatozirconate or zirconyl chloride, and a two-bath process where the fabric is treated sequentially with zirconyl acetate (B1210297) and a salt of the antimicrobial agent. scite.ai
The research found that fabrics treated with the two-bath process using pyrithione, tetracycline, or oxytetracycline as the antimicrobial agent retained excellent bacteriostatic activity against Staphylococcus aureus and S. epidermidis even after fifty launderings. scite.ai The pyrithione-treated fabric also showed excellent antifungal activity against Trichophyton mentagrophytes after twenty launderings. scite.ai While pristine zirconium dioxide (ZrO2) has negligible biocidal properties, its surface can be modified to enhance its bioactivity. nih.govacs.org
Table 3: Durability of Antimicrobial Treatment on Cotton Fabric
| Antimicrobial Agent | Treatment Process | Microorganism | Durability (Number of Launderings) | Reference |
| Pyrithione | Two-bath with Zirconyl Acetate | Staphylococcus aureus, S. epidermidis | 50 | scite.ai |
| Tetracycline | Two-bath with Zirconyl Acetate | Staphylococcus aureus, S. epidermidis | 50 | scite.ai |
| Oxytetracycline | Two-bath with Zirconyl Acetate | Staphylococcus aureus, S. epidermidis | 50 | scite.ai |
| Pyrithione | Two-bath with Zirconyl Acetate | Trichophyton mentagrophytes | 20 | scite.ai |
Role in Pigments and Coatings Formulations
In the realm of pigments and coatings, Acid Zirconium Sulphate Tetrahydrate (AZST) serves as a crucial component for enhancing the durability and performance of certain pigments. dixonchew.co.uk It is used as a source of zirconium to coat titanium dioxide (TiO2) particles. dixonchew.co.uk
This coating has a significant functional purpose: it enables the surface of the TiO2 particle to reflect ultraviolet (UV) light rather than absorb it. dixonchew.co.uk The absorption of UV light can lead to the yellowing of the pigment over time when exposed to sunlight. dixonchew.co.uk By reflecting the UV radiation, the zirconium-based coating helps to maintain the whiteness and brightness of the pigment, thereby improving its longevity and color stability in various applications, including paints and plastics. dixonchew.co.uk Zirconium sulfate also acts as a pigment stabilizer. sscmaterials.comfuncmater.com
Additives in Lubricant Formulations
Zirconium sulfate is recognized for its role as an additive in lubricant formulations. sscmaterials.comfishersci.com While specific details on the performance of this compound itself are not extensively documented in the provided search results, related zirconium compounds have been studied for their tribological properties.
For instance, research on alpha-zirconium phosphate (α-Zr(HPO4)2·H2O or α-ZrP), a layered zirconium compound, has demonstrated its effectiveness as an anti-wear additive in vegetable oil-based greases. lookchem.com In this study, α-ZrP was shown to improve the anti-wear, friction-reduction, and load-carrying capacity of the grease. lookchem.com Its performance was found to be superior to that of commonly used lubricant additives such as molybdenum disulfide (MoS2) and graphite. lookchem.com The effectiveness of α-ZrP is attributed to its crystal structure and its ability to form a protective tribofilm on sliding surfaces. lookchem.com
Water Treatment and Purification Technologies
This compound is widely utilized in water treatment due to its effectiveness as a coagulant and flocculant. Its ability to form insoluble precipitates with various contaminants makes it a crucial component in purifying both drinking water and wastewater. nanorh.com
Utilization as a Coagulant and Flocculant for Impurity Removal
In water treatment, coagulation and flocculation are essential steps for removing suspended particles. getchemready.com Coagulants neutralize the negative charges on colloidal particles, allowing them to clump together to form microflocs. idosi.orgwcs-group.co.uk Flocculants then facilitate the aggregation of these microflocs into larger, more easily removable masses called flocs. alumichem.com
This compound acts as an effective coagulant. nanorh.com When dissolved in water, the zirconium(IV) ion (Zr⁴⁺) hydrolyzes to form various positively charged polynuclear hydroxo complexes. These complexes adsorb onto the surfaces of negatively charged impurities, such as clays, silts, and organic matter, neutralizing their charge and causing them to aggregate. nih.gov This process, known as charge neutralization, is a primary mechanism by which zirconium-based coagulants destabilize colloidal suspensions.
Following coagulation, the newly formed microflocs are brought together in the flocculation stage, where gentle mixing promotes collisions and the formation of larger flocs. These larger and heavier flocs can then be efficiently removed through sedimentation or filtration. nanorh.com
Efficacy in the Remediation of Phosphates, Colloidal Particles, and Heavy Metals from Water
This compound demonstrates high efficacy in removing specific and challenging contaminants from water, including phosphates, colloidal particles, and heavy metals.
Phosphates: Excess phosphates in water bodies can lead to eutrophication, a significant environmental problem. scispace.com Zirconium-based materials have a strong affinity for phosphate ions. Zirconium sulfate effectively removes phosphates by forming insoluble zirconium phosphate precipitates. nanorh.com A zirconium sulfate-surfactant micelle mesostructure (ZS) has shown a remarkably high adsorption capacity for phosphate, recorded at 114 mg of Phosphorus per gram of ZS. nih.gov The adsorption process is favorable in acidic conditions and the adsorbed phosphate can be effectively desorbed using a sodium hydroxide (B78521) solution, allowing for the potential regeneration and reuse of the adsorbent. nih.gov
Colloidal Particles: Colloidal particles are notoriously difficult to remove from water due to their small size and stable suspension. Zirconium-based coagulants have been shown to be more efficient at removing these particles compared to traditional aluminum and iron-based coagulants. The higher positive charge of the zirconium ion (Zr⁴⁺) leads to more effective charge neutralization of the negatively charged colloids, resulting in better floc formation and subsequent removal. idosi.org
Heavy Metals: While research on this compound for heavy metal removal is specific, the broader class of zirconium-based materials, particularly zirconium phosphates, has been extensively studied and proven effective. mdpi.com Zirconium phosphate materials can remove heavy metal cations through ion exchange. mdpi.com For instance, amorphous zirconium phosphate has demonstrated a very high adsorption capacity for lead (Pb²⁺), reaching up to 681 mg/g. mdpi.com The mechanism involves the exchange of protons in the phosphate groups with the heavy metal cations in the solution.
Efficacy of Zirconium-Based Compounds in Water Contaminant Remediation
| Contaminant | Zirconium Compound Type | Removal Mechanism | Reported Adsorption Capacity / Efficiency | Reference |
|---|---|---|---|---|
| Phosphate | Zirconium sulfate-surfactant micelle mesostructure | Adsorption / Precipitation | 114 mg P/g | nih.gov |
| Colloidal Particles | Zirconium-based coagulants | Charge Neutralization, Coagulation | More efficient than Al- and Fe-based coagulants | idosi.org |
| Lead (Pb²⁺) | Amorphous Zirconium Phosphate | Ion Exchange | 681 mg/g | mdpi.com |
| Strontium (Sr²⁺) | Amorphous Zirconium Phosphate | Ion Exchange | 320.14 mg/g | mdpi.com |
| Hexavalent Chromium (Cr⁶⁺) | Formic acid and amino-modified Zr-based MOF | Electrostatic Adsorption | 338.98 mg/g | researchgate.net |
Nuclear Waste Management and Radionuclide Retention
Zirconium sulfate plays a crucial role in the nuclear industry, particularly in the processing of nuclear materials and the management of radioactive waste. nanorh.com
Application in the Separation of Zirconium and Hafnium Isotopes for Nuclear Industries
Zirconium is a vital material for nuclear reactors, primarily because of its low neutron-absorption cross-section. researchgate.net However, zirconium ores naturally contain hafnium, an element with a very high neutron-absorption cross-section, making it detrimental to the performance of nuclear reactors. researchgate.net Therefore, the separation of these two chemically similar elements is a critical step in producing nuclear-grade zirconium. samaterials.com
Solvent extraction is a common method for this separation, and processes have been developed that utilize zirconium sulfate. samaterials.com One such process involves the selective extraction of zirconium oxysulfate with a high-molecular-weight alkyl amine. This system can achieve a high separation factor of 10 to 20. In the scrubbing stage of this process, a solution containing hafnium-free zirconium sulfate is used to effectively remove any co-extracted hafnium from the organic solvent, resulting in zirconium with hafnium levels below 50 ppm, suitable for nuclear applications. astm.org
Contributions to Radiation Shielding Applications
Materials with high density and chemical stability are desirable for radiation shielding. Zirconium sulfate, due to these properties, finds use in radiation shielding applications. nanorh.com The high density of zirconium contributes to the attenuation of gamma rays and other forms of radiation. Its stability ensures that the shielding material maintains its integrity over long periods, even when exposed to radiation.
Mechanisms of Zirconium(IV) Retention in High-Level Radionuclide Waste Streams
High-level radioactive waste (HLW) is a byproduct of nuclear reactors and spent fuel reprocessing. iaea.org Zirconium is a significant fission product and is also used as a cladding material for fuel rods, leading to its presence in high-level liquid waste (HLLW). nih.gov The presence of Zr(IV) in HLLW can complicate reprocessing efforts, such as the PUREX process, by forming stable emulsions or a "third phase" that can disrupt the solvent extraction process. nih.gov
Therefore, the selective removal and retention of Zr(IV) from these waste streams is an important step. The retention mechanism is often based on adsorption onto highly selective materials. Mesoporous silica (B1680970), for example, has shown exceptional selectivity for Zr(IV) in the highly acidic conditions typical of HLLW. nih.gov The high ionic potential of Zr(IV), determined by its charge-to-radius ratio, drives its strong adsorption onto the silica surface. This selective retention allows for the separation of zirconium from other radionuclides in the waste stream, facilitating safer and more efficient waste management. nih.gov Furthermore, zirconium-based compounds like zircon are being studied as durable crystalline matrices for the long-term immobilization and disposal of high-level radioactive waste.
An in-depth examination of this compound reveals its significant, multifaceted roles in environmental science and advanced separation processes. This article focuses exclusively on specific applications within these domains, detailing its function in nuclear waste management, its utility in the separation of chemically similar elements, and its potential for environmental remediation.
Advanced Theoretical and Computational Studies
Quantum Chemical Investigations of Electronic and Geometric Structures
Quantum chemistry offers a powerful lens to examine the intrinsic properties of zirconium sulfate (B86663) tetrahydrate, detailing its molecular geometry and electronic landscape, which are fundamental to understanding its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For zirconium sulfate tetrahydrate, DFT calculations are instrumental in predicting and analyzing its geometric and electronic properties with high accuracy. mdpi.comnih.govnih.govresearchgate.net
DFT is employed to optimize the molecular geometry, determining key structural parameters such as the bond lengths between the zirconium cation and the oxygen atoms of the sulfate and water ligands, as well as the bond angles that define the coordination environment. researchgate.netuctm.edumultidisciplinaryjournals.com These calculations for hydrated metal sulfates have shown excellent agreement with experimental data, typically with deviations of less than 4%. researchgate.net For instance, DFT studies on related cubic zirconia have determined the Zr-O bond length to be approximately 2.21 Å. mdpi.com In hydrated sulfate systems, the calculated lattice parameters generally align well with experimental findings. researchgate.netuu.nl
Beyond structural parameters, DFT is used to explore electronic properties. Calculations can reveal the distribution of electron density, Bader charges, and the electronic band structure. uu.nl For zirconium compounds, the conduction band is primarily formed by the unoccupied 4d orbitals of zirconium. mdpi.com The calculated energy band gap provides insight into the material's stability and potential as a semiconductor or insulator. DFT+U (DFT with Hubbard U correction) is often employed for transition metal compounds to better account for strongly correlated electrons, yielding more accurate band gap predictions. uu.nl
Interactive Data Table: Comparison of Theoretical and Experimental Structural Parameters for a Hydrated Metal Sulfate System
| Parameter | DFT Calculated Value | Experimental Value | % Deviation |
| Lattice Parameter a (Å) | 6.78 | 6.75 | 0.44% |
| Lattice Parameter b (Å) | 12.21 | 12.18 | 0.25% |
| Lattice Parameter c (Å) | 7.92 | 7.89 | 0.38% |
| Zr-O (sulfate) Bond Length (Å) | 2.15 | 2.13 | 0.94% |
| Zr-O (water) Bond Length (Å) | 2.24 | 2.22 | 0.90% |
| O-S-O Angle (°) | 109.2 | 109.5 | -0.27% |
Note: Data is representative of typical accuracies achieved in DFT calculations for hydrated metal sulfates and is for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. irjweb.comacs.org Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For a catalyst like sulfated zirconia, understanding these parameters is crucial. The electrophilicity is related to the LUMO energy, while the nucleophilicity is associated with the HOMO energy. wuxiapptec.com By calculating these values for this compound, researchers can predict its behavior in catalytic reactions, such as its propensity to accept or donate electrons. irjweb.comwuxiapptec.com This analysis is vital for understanding its function as a solid acid catalyst in processes like esterification and isomerization. acs.orgmdpi.com
The HOMO-LUMO gap and other related quantum chemical descriptors can be calculated using DFT methods. These parameters provide a theoretical basis for rationalizing observed reactivity patterns and for the rational design of more efficient catalysts. wuxiapptec.com
Interactive Data Table: Calculated Quantum Chemical Reactivity Descriptors
| Parameter | Symbol | Formula | Calculated Value (eV) | Implication for Reactivity |
| HOMO Energy | EHOMO | - | -6.85 | Electron donating ability |
| LUMO Energy | ELUMO | - | -1.22 | Electron accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.63 | High kinetic stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.815 | Resistance to charge transfer |
| Chemical Softness | S | 1 / (2η) | 0.178 | Susceptibility to chemical change |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.035 | Electron attracting power |
| Electrophilicity Index | ω | χ² / (2η) | 2.89 | Propensity to accept electrons |
Note: The values are hypothetical and serve to illustrate the application of FMO theory to this compound.
Computational Modeling of Surface Structures and Interactions
When this compound is used as a supported catalyst, its interaction with the support material is critical. Computational modeling allows for a detailed examination of these surface phenomena.
Silica (B1680970) (SiO₂) is a common support material for catalysts due to its high surface area and thermal stability. nih.gov Theoretical studies of silica-supported zirconium sulfate involve creating computational models of the silica surface, often using a cluster model or a periodic slab of α-quartz or amorphous silica. nih.govrsc.org The zirconium sulfate species is then computationally "adsorbed" onto this surface.
DFT calculations are used to determine the most stable adsorption sites and geometries. These studies can model the interaction between the zirconium sulfate and the silanol (B1196071) (Si-OH) groups on the hydroxylated silica surface. rsc.org Key outputs from these models include adsorption energies, which quantify the strength of the interaction, and changes in the geometric structure of both the zirconium sulfate and the silica surface upon binding. mdpi.com This information is crucial for understanding how the support influences the catalyst's structure and, consequently, its activity.
The Atom Superposition and Electron Delocalization Molecular Orbital (ASED-MO) theory is a semi-empirical computational method that provides qualitative insights into chemical bonding and structure. It is particularly useful for studying the interaction of molecules with surfaces.
In the context of silica-supported zirconium sulfate, ASED-MO could be applied to analyze the binding morphology, which refers to the preferred orientation and coordination of the zirconium sulfate complex on the silica surface. The method calculates the energy of the system as a function of the adsorbate's position and orientation relative to the surface, helping to identify the most favorable binding configurations.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, making them ideal for investigating the properties of this compound in aqueous solutions. rsc.orgresearchgate.netdoaj.orgresearchgate.net
MD simulations model the interactions between the solute (zirconium ions and sulfate ions) and a large number of explicit water molecules over a specific period. rsc.orgresearchgate.net These simulations can provide a detailed picture of the hydration structure around the Zr⁴⁺ cation. Studies of the hydrated Zr⁴⁺ ion indicate a coordination number of eight water molecules in the first hydration shell, with a well-defined square antiprismatic geometry. researchgate.netdoaj.org The average Zr⁴⁺-O distance in this shell is calculated to be around 2.34 Å. researchgate.net
These simulations also reveal dynamic properties, such as the exchange of water molecules between the first and second hydration shells and the mean residence time of ligands. rsc.org By tracking the trajectories of all atoms in the system, MD can be used to calculate transport properties like diffusion coefficients and to understand the formation of ion pairs or larger aggregates in solution. This information is fundamental for understanding processes like dissolution, crystallization, and the behavior of zirconium sulfate in aqueous chemical reactions.
Interactive Data Table: Key Parameters from MD Simulations of Aqueous Zr⁴⁺
| Parameter | Description | Typical Calculated Value |
| Coordination Number (1st Shell) | Number of water molecules directly bonded to Zr⁴⁺ | 8 |
| Zr⁴⁺-O Distance (1st Shell) | Average distance from Zr⁴⁺ to oxygen of coordinated water | 2.25 - 2.34 Å |
| Coordination Geometry | Arrangement of water molecules in the first hydration shell | Square Antiprism |
| Mean Residence Time (2nd Shell) | Average time a water molecule stays in the second shell | ~5.5 ps |
| Zr-O Force Constant | A measure of the strength of the Zr-O bond | ~188 N m⁻¹ |
Source: Data compiled from ab initio and QM/MM molecular dynamics studies. rsc.orgresearchgate.netdoaj.org
Computational Studies of Isostructural Analogs (e.g., Hafnium Sulfates/Selenates)
Hafnium (Hf), located directly below zirconium in the periodic table, shares many chemical similarities, and its compounds often serve as isostructural analogs. Computational studies of hafnium systems can, therefore, provide valuable comparative insights.
First-principles studies using density-functional theory have been extensively applied to various hafnium compounds, such as the different phases of hafnium oxide (HfO₂), to determine their structural, vibrational, and dielectric properties. aps.org Similarly, computational methods have been used to predict new stable crystal structures and mechanical properties of hafnium carbides. mdpi.comaps.org
More directly relevant to aqueous chemistry, ab initio quantum mechanical charge field (QMCF) molecular dynamics has been used to study the hafnium(IV) ion in aqueous solution. researchgate.net High-energy X-ray scattering (HEXS) data of acidic hafnium perchlorate (B79767) solutions show Hf⁴⁺-Hf⁴⁺ correlations, indicating the presence of clusters larger than the tetrameric unit often assumed for both Zr⁴⁺ and Hf⁴⁺. researchgate.net The addition of sulfate to these solutions leads to significant structural changes; the hydroxo-bridged oligomers are broken up into sulfate-capped dimers and, at higher sulfate concentrations, into Hf-sulfate monomers. researchgate.net This demonstrates the strong influence of the sulfate ligand on the speciation of Hf(IV) in solution, a behavior that is analogous to zirconium systems. researchgate.net
Theoretical Prediction and Elucidation of Catalytic Activity and Acidic Site Characteristics
Sulfated zirconia (SZ) is a well-known solid acid catalyst, and theoretical studies have been crucial in elucidating the nature of its remarkable acidity and catalytic activity. osti.govmdpi.commdpi.com The functionalization of zirconia surfaces with sulfate ions generates strong acidic properties that are of great academic and industrial interest. mdpi.com
Computational and spectroscopic studies have identified two main types of acid sites on sulfated zirconia: Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors). osti.govresearchgate.net Infrared (IR) spectroscopy studies, often interpreted with the aid of theoretical calculations, use probe molecules like pyridine (B92270) and ammonia (B1221849) to characterize these sites. osti.govresearchgate.net Adsorption of these molecules reveals distinct vibrational bands corresponding to their interaction with Brønsted and Lewis sites. researchgate.net
Theoretical calculations suggest that sulfated zirconia can be visualized as a sulfuric acid compound grafted onto the zirconia surface. osti.gov The acidity is comparable to that of sulfuric acid but is not truly superacidic in the presence of water, to which it is very sensitive in a reversible manner. osti.gov The strength of the acidity is believed to be strongly influenced by the cationic charge of the metal (Zr⁴⁺). osti.gov
The relationship between sulfate loading and acidity has been explored computationally and experimentally. mdpi.com
At low sulfur loadings, isolated, tridentate sulfate species dominate, and Brønsted acidity arises from adjacent Zr⁴⁺–OH groups. mdpi.com
At intermediate loadings, bisulfate-like species are thought to predominate, giving rise to superacidity from delocalized protons in S-OH moieties. mdpi.com These strong Brønsted-Lewis acid pairs are correlated with the highest catalytic activity for reactions like propanoic acid esterification. mdpi.com
At high sulfur loadings, the formation of pyrosulfate or multilayer sulfate species can lead to a decrease in Brønsted acidity. mdpi.com
These theoretical insights into the structure of the active sites are critical for understanding how sulfated zirconia catalyzes reactions such as hydrocarbon isomerization and esterification. mdpi.commdpi.comresearchgate.net
| Acid Site Type | Description | Probing Technique (Experimental/Theoretical) | Role in Catalysis |
|---|---|---|---|
| Brønsted Acid | Proton (H⁺) donor, often associated with S-OH groups or adjacent Zr-OH groups. | IR spectroscopy with pyridine/ammonia; Theoretical calculations. | Key site for reactions like isomerization and esterification. |
| Lewis Acid | Electron pair acceptor, typically coordinatively unsaturated Zr⁴⁺ cations. | IR spectroscopy with pyridine/ammonia; Theoretical calculations. | Works in synergy with Brønsted sites to facilitate catalytic cycles. |
Future Research Directions and Emerging Applications
Development of Novel Zirconium Sulfate (B86663) Tetrahydrate-Based Catalysts with Enhanced Selectivity and Stability
Zirconium sulfate tetrahydrate is a precursor to highly acidic catalysts, particularly sulfated zirconia (ZrO₂-SO₄), which can exhibit superacidic properties. researchgate.netsemanticscholar.org Future research is centered on refining these catalysts to achieve superior selectivity and long-term stability in crucial chemical transformations.
One promising direction involves the modification of zirconia-supported sulfate catalysts with various metals. semanticscholar.org For instance, the incorporation of transition metals like copper (Cu), iron (Fe), and platinum (Pt) has been shown to enhance catalytic activity and durability. semanticscholar.orgmdpi.commdpi.com Research indicates that Cu/ZrO₂(SO₄²⁻) catalysts are promising for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical process for emission control. mdpi.com Similarly, platinum-loaded sulfated zirconia (Pt/SZrO₂) nanocatalysts are being optimized for hydroisomerization reactions in the fuel industry, with studies focusing on achieving the ideal balance between acidic and metallic sites to prevent rapid deactivation. mdpi.com
Another area of investigation is the use of different supports, such as γ-alumina, to immobilize zirconium sulfate, thereby creating robust and easily separable solid acid catalysts. researchgate.net The goal is to overcome the solubility of zirconium sulfate in some reaction media and enhance its recyclability. researchgate.net The development of these catalysts focuses on tuning the density and strength of Brønsted and Lewis acid sites, which are crucial for their catalytic performance in reactions like esterification, dehydration, and dealkylation. researchgate.netresearchgate.net
Table 1: Research Focus on Zirconium Sulfate-Based Catalysts
| Research Area | Objective | Key Findings/Directions |
|---|---|---|
| Metal Modification | Enhance selectivity and stability | - Cu and Fe modification improves performance in NH₃-SCR of NOx. mdpi.com- Pt loading optimizes hydroisomerization of n-heptane. mdpi.com |
| Support Materials | Improve catalyst recovery and stability | - γ-Alumina and silica (B1680970) are being explored as effective supports. researchgate.net- Immobilization prevents leaching and deactivation. mdpi.com |
| Acid Site Engineering | Control catalytic activity and selectivity | - Sulfation of zirconia generates strong Brønsted and Lewis acid sites. semanticscholar.orgresearchgate.net- Calcination temperature influences acid properties and crystalline phase. researchgate.netmdpi.com |
Exploration of New Frontiers in Materials Science and Engineering Utilizing this compound Precursors
This compound serves as a critical precursor in the synthesis of advanced zirconium-based materials, most notably zirconium oxide (ZrO₂), or zirconia. nanorh.com The thermal decomposition of this compound allows for the production of zirconia with controlled properties, which is highly valued in ceramics and other high-performance applications for its exceptional strength, thermal stability, and corrosion resistance. researchgate.netnanorh.com
Future research is exploring more sophisticated methods to control the phase transformation of zirconia (from amorphous to tetragonal and monoclinic phases) during the calcination of zirconium sulfate precursors. researchgate.netresearchgate.net The stabilization of the tetragonal phase at lower temperatures is a key objective, as this phase often exhibits superior mechanical properties. researchgate.net The addition of zirconium sulfate to zirconia has been shown to increase the phase transition temperature, allowing for better control over the final crystal structure. researchgate.net
Beyond ceramics, zirconium sulfate is being investigated as a versatile precursor for:
Pigment Coatings: It is used as a source of zirconium to coat titanium dioxide (TiO₂) particles, enhancing their ability to reflect UV light and reducing yellowing. dixonchew.co.uk
Functional Nanomaterials: As a precursor in sol-gel and hydrothermal methods, it enables the synthesis of zirconia nanofibers and other nanostructures with high surface areas and tailored porosities. researchgate.net
Metal-Organic Frameworks (MOFs): The sulfate anion can be incorporated into zirconium-based MOFs, where it can coordinate with the zirconium clusters. rsc.org This incorporation can influence the framework's properties, such as proton conductivity, by contributing to node distortion and increasing the acidity of the material. rsc.org
Advanced Methodologies for Environmental Remediation and Sustainable Practices
This compound's ability to act as a coagulant and flocculant is being leveraged for advanced water treatment and environmental remediation strategies. nanorh.com It is effective in removing a wide range of contaminants from drinking water and wastewater, including phosphates, heavy metals, and colloidal particles, by forming insoluble precipitates. nanorh.com
Future research in this area is focused on:
Enhanced Contaminant Removal: Developing optimized processes for using zirconium sulfate to target specific, persistent pollutants in industrial effluents.
Sustainable Production Processes: Innovating manufacturing methods for this compound that minimize waste. A key development is a process that allows for the recycling of residual sulfuric acid, significantly reducing the generation of acidic waste streams. google.com
Resource Recovery: Exploring the potential to recover valuable materials from the sludge produced during water treatment with zirconium-based coagulants.
Application of Advanced Characterization Techniques and In-Situ Studies for Deeper Mechanistic Understanding
A deeper understanding of how this compound and its derivatives function at a molecular level is crucial for designing better materials. Advanced characterization techniques are central to this effort. Techniques such as X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) are routinely used to analyze the structural and chemical properties of materials derived from zirconium sulfate. researchgate.netmdpi.com
The frontier of this research lies in the application of in-situ and operando characterization methods. These techniques allow scientists to observe the catalyst or material under actual reaction conditions, providing real-time insights into structural changes, reaction intermediates, and deactivation mechanisms. For example, in-situ FTIR spectroscopy can monitor the interaction of reactant molecules with the acid sites on a sulfated zirconia catalyst, elucidating the catalytic cycle.
Furthermore, techniques like Pair-Distribution Function (PDF) analysis are being used to study the local atomic structure of zirconium-containing species in solution and in amorphous materials, providing information that is not accessible through traditional diffraction methods. researchgate.net
Computational Design and Optimization of this compound for Targeted Functions
Computational modeling is emerging as a powerful tool to accelerate the discovery and design of new materials based on zirconium sulfate. Using first-principles quantum mechanical simulations, such as Density Functional Theory (DFT), researchers can predict the geometric and electronic structures of zirconium sulfate complexes and related materials. dnu.dp.uamghpcc.org
Future research in this domain will focus on:
Predicting Catalytic Activity: Computational models can be used to screen potential catalyst formulations by calculating reaction energies and identifying the most favorable reaction pathways. nih.gov This can guide experimental efforts by prioritizing the synthesis of the most promising candidates.
Designing Materials with Tailored Properties: Simulations can predict how modifications, such as doping or surface functionalization, will affect the properties of zirconia ceramics or MOFs derived from zirconium sulfate precursors. mghpcc.org This allows for the in silico design of materials with specific mechanical, electronic, or adsorptive properties.
Understanding Complex Systems: The development of more accurate and efficient computational methods, like the semi-empirical density functional tight-binding method (DFTB3), is making it possible to model larger and more complex zirconium-containing systems, such as MOFs for biomedical applications like drug delivery. nih.gov
By integrating these computational approaches with experimental synthesis and characterization, researchers can establish a comprehensive design-build-test-learn cycle, significantly accelerating the development of next-generation materials derived from this compound.
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zr(SO₄)₂·4H₂O |
| Zirconium oxide (Zirconia) | ZrO₂ |
| Sulfuric acid | H₂SO₄ |
| Titanium dioxide | TiO₂ |
| Copper | Cu |
| Iron | Fe |
| Platinum | Pt |
| γ-Alumina | γ-Al₂O₃ |
Q & A
Basic Research Questions
Q. How can zirconium sulfate tetrahydrate be synthesized and characterized for research applications?
- Methodological Answer : this compound is typically synthesized by reacting zirconium hydroxide or oxide with sulfuric acid under controlled conditions. Characterization involves:
- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.
- Thermogravimetric Analysis (TGA) : To verify hydration states (e.g., 4H₂O) and decomposition behavior. Dehydration occurs near 100°C, while decomposition to ZrO₂ and SO₃ occurs at ~410°C .
- Elemental Analysis : ICP-MS or EDX to confirm Zr and S stoichiometry .
Q. What solvents are suitable for dissolving this compound, and how does solubility vary with temperature?
- Methodological Answer : The compound is highly soluble in water (52.5 g/100 g at 18°C) but insoluble in organic solvents like ethanol. For experimental use:
- Prepare aqueous solutions at room temperature to avoid premature decomposition.
- In concentrated sulfuric acid, solubility decreases due to common-ion effects (see Figure 3 in for detailed solubility curves).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust, which can cause respiratory irritation (LD50 oral rat = 1235–3500 mg/kg) .
- Spill Management : Collect spills with inert absorbents and dispose of as non-hazardous waste, adhering to local regulations .
Advanced Research Questions
Q. How does this compound compare to other zirconium precursors (e.g., ZrCl₄) in synthesizing sulfonated metal-organic frameworks (MOFs)?
- Methodological Answer :
- Synthesis Efficiency : Zr(SO₄)₂·4H₂O produces UiO-66-SO₃H MOFs with higher acidity and water stability compared to ZrCl₄-derived MOFs due to in-situ sulfate incorporation .
- Optimization : Use water-based synthesis (e.g., 80°C, 24 hrs) to avoid toxic solvents like DMF. Monitor crystallinity via XRD and acidity via NH₃-TPD .
- Catalytic Performance : Evaluate fructose dehydration to 5-HMF; Zr(SO₄)₂·4H₂O-based MOFs show ~90% yield under mild conditions .
Q. What analytical techniques resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 100°C vs. 410°C) arise from hydration state and experimental conditions. To clarify:
- Controlled TGA : Conduct under N₂ atmosphere with a slow heating rate (2°C/min). The 100°C mass loss corresponds to H₂O release, while 410°C reflects sulfate decomposition .
- In-Situ XRD : Track phase changes during heating to distinguish dehydration (amorphous intermediate) from decomposition (crystalline ZrO₂) .
Q. How can this compound be utilized as a catalyst support in organic synthesis?
- Methodological Answer :
- Acid-Catalyzed Reactions : Use it directly as a Brønsted acid catalyst for esterification (e.g., acetic acid + ethanol). Monitor conversion via GC-MS .
- Support Functionalization : Impregnate with transition metals (e.g., Pd) via incipient wetness. Calcinate at 300°C to stabilize active sites, then test in hydrogenation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
